molecular formula C17H13N3O5S B2980606 Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-73-5

Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2980606
CAS No.: 865197-73-5
M. Wt: 371.37
InChI Key: PLLVCSRRRDKBMH-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with 2-nitrobenzoyl chloride, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents like dichloromethane or dioxane, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas, and oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-25-15(21)10-19-13-8-4-5-9-14(13)26-17(19)18-16(22)11-6-2-3-7-12(11)20(23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLVCSRRRDKBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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